3-Methyl-5-(1-(methylsulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole
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Overview
Description
3-Methyl-5-(1-(methylsulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of functional groups, including a methylsulfonyl group, a phenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(1-(methylsulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The synthesis begins with the formation of the pyrrolidine ring through a cyclization reaction involving a suitable precursor such as an amino acid derivative or a ketone.
Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a suitable base.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving a nitrile oxide intermediate, which can be generated in situ from a suitable precursor.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via a sulfonation reaction, typically using methylsulfonyl chloride and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(1-(methylsulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups, such as reducing the oxadiazole ring to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyrrolidine rings, to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halides, organometallic reagents, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
3-Methyl-5-(1-(methylsulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and other heterocyclic compounds.
Materials Science: The compound is investigated for its potential use in the development of new materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(1-(methylsulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound can influence signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5-(4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole: Lacks the methylsulfonyl group, which may affect its biological activity and chemical reactivity.
5-(1-(Methylsulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole: Lacks the methyl group, which may influence its pharmacokinetic properties.
Uniqueness
3-Methyl-5-(1-(methylsulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole is unique due to the presence of both the methylsulfonyl and methyl groups, which can enhance its biological activity and chemical versatility. These functional groups may improve its solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-methyl-5-(1-methylsulfonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-10-15-14(20-16-10)13-9-17(21(2,18)19)8-12(13)11-6-4-3-5-7-11/h3-7,12-13H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INAAWLYMFTUESR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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